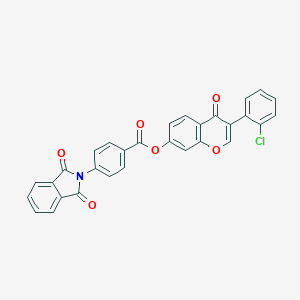
2-(1,3-Benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPOPP and belongs to the class of chalcones. BPOPP has been studied for its potential use in drug discovery, as well as in the field of material science.
Wirkmechanismus
BPOPP exerts its pharmacological effects through a variety of mechanisms. Studies have shown that BPOPP inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). BPOPP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BPOPP has been shown to have a variety of biochemical and physiological effects. Studies have shown that BPOPP exhibits significant antioxidant activity, which may be useful in the prevention of various diseases. BPOPP has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPOPP has several advantages and limitations for use in lab experiments. One advantage is that BPOPP is relatively easy to synthesize using standard laboratory techniques. However, BPOPP is also relatively unstable and may degrade over time, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPOPP. One area of research is the development of BPOPP-based drugs for the treatment of various diseases. Another area of research is the development of BPOPP-based materials for use in various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of BPOPP and its potential applications in various fields.
Synthesemethoden
BPOPP can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-hydroxyacetophenone and 4-propoxybenzaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide. The resulting product is then subjected to cyclization to form the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
BPOPP has been studied extensively for its potential use as a drug candidate. Studies have shown that BPOPP exhibits significant anti-inflammatory, antioxidant, and anticancer properties. BPOPP has also been shown to have potential applications in the field of material science due to its unique optical and electronic properties.
Eigenschaften
Molekularformel |
C26H23NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO4/c1-3-15-30-20-13-11-19(12-14-20)25(28)22(17-18-7-6-8-21(16-18)29-2)26-27-23-9-4-5-10-24(23)31-26/h4-14,16-17H,3,15H2,1-2H3/b22-17- |
InChI-Schlüssel |
AGNUDXZJENZPBB-XLNRJJMWSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)